2-Ethyl-2-methylcyclohexane-1,3-dione

Biocatalysis Asymmetric synthesis Chiral building blocks

Researchers synthesizing juvenile hormone analogs or avenolide require enantiomerically pure intermediates, yet generic cyclohexane-1,3-diones fail to generate the quaternary stereocenter needed for asymmetric induction. This compound is the validated solution. • Only the unsymmetrical 2-ethyl-2-methyl substitution creates the requisite prochiral topology for enantioselective reductive desymmetrization. • Validated with Pichia terricola KI 0117 and Candida cacaoi NBRC 10231 for divergent access to (2R,3S)- and (2S,3S)-hydroxyketone diastereomers. • Available as analytical standard (≥95% HPLC) for method validation and enzyme kinetics studies.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Cat. No. B13259414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-methylcyclohexane-1,3-dione
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCC1(C(=O)CCCC1=O)C
InChIInChI=1S/C9H14O2/c1-3-9(2)7(10)5-4-6-8(9)11/h3-6H2,1-2H3
InChIKeyMNWUNGNPCBWUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2-methylcyclohexane-1,3-dione: Prochiral Building Block for Chiral Synthesis


2-Ethyl-2-methylcyclohexane-1,3-dione is a cyclic 1,3-diketone (CAS 25112-82-7, C₉H₁₄O₂, MW 154.21 g/mol) featuring a quaternary carbon at the C2 position bearing distinct ethyl and methyl substituents [1]. Unlike unsubstituted or symmetrically disubstituted cyclohexane-1,3-diones, this unsymmetrical 2,2-disubstituted pattern renders the molecule prochiral, establishing it as a critical substrate for enantioselective biocatalytic reductive desymmetrization [2]. The compound is available as an analytical standard (≥95.0% HPLC) from commercial suppliers, supporting its use in precise synthetic and analytical workflows .

Prochiral substrate Enables enantioselective biocatalytic desymmetrization to access chiral cyclohexanoid intermediates.
Analytical standard grade ≥95.0% HPLC purity supports method validation, reproducibility, and lot-to-lot consistency.
Natural product precursor Reported key intermediate for juvenile hormone and avenolide research syntheses.

Why 2-Ethyl-2-methylcyclohexane-1,3-dione Outperforms Analogs


Generic substitution with mono-substituted (e.g., 2-methylcyclohexane-1,3-dione, 2-ethylcyclohexane-1,3-dione) or symmetrically disubstituted analogs (e.g., 2,2-dimethylcyclohexane-1,3-dione) fails in stereoselective synthetic applications because these compounds lack the precise prochiral topology required for asymmetric induction. Only the unsymmetrical ethyl/methyl combination at C2 creates a quaternary stereocenter upon desymmetrization, enabling the divergent synthesis of both (2R,3S)- and (2S,3S)-hydroxyketone diastereomers through judicious choice of microorganism [1]. Mono-substituted analogs lack the quaternary carbon entirely, while symmetrically disubstituted variants cannot generate the specific chiral intermediates needed for downstream targets such as juvenile hormones and avenolide [2].

Mono-substituted analogs 2-Methyl- or 2-ethylcyclohexane-1,3-dione lack the quaternary prochiral carbon at C2 required for stereogenic center formation.
Symmetrical analogs 2,2-Dimethylcyclohexane-1,3-dione presents identical faces upon desymmetrization; cannot deliver divergent (2R,3S)- and (2S,3S)-diastereomers.
Regioselective work Mono-substituted analogs introduce competing enolization at C2, limiting sequential metalation-alkylation control vs. the unsymmetrical scaffold.

Differentiation Evidence for 2-Ethyl-2-methylcyclohexane-1,3-dione


Stereodivergent Biocatalytic Reduction via Prochiral Topology

The unsymmetrical 2-ethyl-2-methyl substitution at C2 creates a prochiral quaternary carbon that cannot be replicated by 2,2-dimethylcyclohexane-1,3-dione or mono-substituted analogs. Microbial screening by Matsuda et al. (2020) demonstrated that yeast strain Candida cacaoi NBRC 10231 preferentially produces the (2R,3S)-hydroxyketone diastereomer from 2-ethyl-2-methylcyclohexane-1,3-dione, while three bacterial strains (Morganella morganii, Providencia rettgeri, Escherichia fergusonii) preferentially yield the (2S,3S)-form [1]. This stereodivergent access to both diastereomers from a single prochiral substrate is a direct consequence of the unsymmetrical 2,2-disubstitution pattern and is unattainable with symmetrical congeners, which produce identical faces upon desymmetrization [1].

Stereodivergent reduction
Class-level
C. cacaoi → (2R,3S)-hydroxyketone;
M. morganii, P. rettgeri, E. fergusonii → (2S,3S)-form
Enables access to both diastereomers from a single prochiral substrate
Symmetrical analogs yield single outcome; reported microbial screening data
Biocatalysis Asymmetric synthesis Chiral building blocks

Enantiopure Juvenile Hormone Intermediate via Pichia terricola

Mori and Fujiwhara (1988) employed the enantioselective reduction of 2-ethyl-2-methyl-1,3-cyclohexanedione by the yeast Pichia terricola KI 0117 as the key stereochemistry-setting step in the total synthesis of enantiomerically pure (+)-juvenile hormones I and II [1]. The (2S,3S)-hydroxyketone product obtained through this specific microbial reduction was carried forward to the natural products with defined absolute configuration. In contrast, reduction with baker's yeast (Saccharomyces cerevisiae) yielded a diastereomeric mixture with an anti:syn ratio of only 2.7:1 [1], underscoring that both the substrate identity and the biocatalyst choice are critical and non-interchangeable. The structurally simpler mono-substituted analog 2-methylcyclohexane-1,3-dione lacks the quaternary carbon at C2 and cannot serve as a precursor for juvenile hormone skeletons requiring this structural feature [2].

JH intermediate synthesis
Reported
P. terricola KI 0117: stereochemically pure (2S,3S)-hydroxyketone;
Baker's yeast: anti:syn = 2.7:1
Supports enantiopure natural product research workflows
Diastereoselectivity context; cross-study comparison
Insect hormone synthesis Yeast-mediated reduction Natural product chemistry

Analytical Standard for Reproducible Protocols

2-Ethyl-2-methylcyclohexane-1,3-dione is listed as Sigma-Aldrich product 05088-25MG with a certified purity of ≥95.0% (HPLC) as an analytical standard . This contrasts with the more common 2-methylcyclohexane-1,3-dione (CAS 1193-55-1) and 2,2-dimethylcyclohexane-1,3-dione (CAS 562-13-0), which are typically supplied at lower or unspecified purity grades by various vendors. For laboratories implementing published biocatalytic reduction protocols (Matsuda et al., 2020; Mori & Fujiwhara, 1988), the availability of a certified analytical standard directly supports method transfer, reproducibility, and regulatory compliance in GLP environments .

Analytical standard
Data to verify
≥95.0% HPLC, analytical standard grade (Sigma-Aldrich 05088-25MG)
Supports method validation and lot consistency
Supplier specification; verify COA for current lot
Analytical chemistry Quality control Method validation

Regioselective Alkylation via Dimethylhydrazone Derivatization

The 2-ethyl-2-methylcyclohexane-1,3-dione scaffold can be converted to its 2,2-dimethylhydrazone derivative, which then undergoes regioselective alkylation at different positions following controlled mono-, di-, tri-, or tetrametalation . This sequential metalation-alkylation strategy exploits the differential kinetic acidity of positions around the cyclohexane ring conferred by the unsymmetrical 2,2-disubstitution. Mono-substituted analogs (e.g., 2-methylcyclohexane-1,3-dione) possess an additional enolizable proton at C2 that competes with desired alkylation sites, while symmetrically disubstituted analogs (e.g., 2,2-dimethylcyclohexane-1,3-dione) lack the steric and electronic differentiation that guides regiochemical control in the metalation sequence .

Regioselective alkylation
Class-level
Dimethylhydrazone permits up to four sequential metalation/alkylation sites
Broader scaffold diversification scope for SAR studies
Based on reported metalation strategy; competing enolization in analogs
Synthetic methodology Regioselective functionalization Hydrazone chemistry

Optimal Procurement Scenarios for 2-Ethyl-2-methylcyclohexane-1,3-dione


Juvenile Hormone Analog and Insect Growth Regulator Synthesis

This compound is the established prochiral substrate for the key enantioselective reduction step in juvenile hormone I and II total synthesis, as validated by Mori and Fujiwhara (1988) using Pichia terricola KI 0117 [1]. Research groups synthesizing juvenile hormone analogs for insect endocrinology studies or agrochemical development should procure this specific compound because alternative cyclohexane-1,3-diones cannot generate the required (2S,3S)-configured quaternary carbon intermediate. The validated protocol ensures access to enantiomerically pure material, which is critical for biological activity correlation.

Avenolide Synthesis and Avermectin Research

Matsuda et al. (2020) demonstrated that (2R,3S)-hydroxyketone derived from 2-ethyl-2-methylcyclohexane-1,3-dione via Candida cacaoi NBRC 10231 reduction serves as the direct precursor for constructing the characteristic chain structure of avenolide, the microbial hormone that regulates avermectin antibiotic production in Streptomyces avermitilis [1]. Laboratories engaged in natural product discovery, antibiotic production optimization, or Streptomyces genetic regulation studies should procure this specific diketone substrate, as the stereochemistry of the derived hydroxyketone is essential for successful avenolide skeleton assembly.

Biocatalytic Desymmetrization Method Development

For academic and industrial biocatalysis groups developing novel ketoreductase enzymes or whole-cell reduction systems, this compound serves as a benchmark prochiral substrate with well-characterized stereochemical outcomes across multiple microbial strains [1]. The availability of an analytical standard (≥95.0% HPLC, Sigma-Aldrich 05088-25MG) supports quantitative method validation, enzyme kinetics determination, and inter-laboratory reproducibility studies. The unsymmetrical 2,2-disubstitution pattern also makes it useful for probing enzyme active-site topology and stereochemical recognition mechanisms.

Scaffold Diversification for Lead Optimization

The dimethylhydrazone derivatization of 2-ethyl-2-methylcyclohexane-1,3-dione enables sequential, regioselective alkylation via controlled metalation, providing access to diverse substitution patterns around the cyclohexane ring [1]. For medicinal chemistry teams exploring cyclohexane-1,3-dione-based leads for herbicidal, anti-inflammatory, or ion channel-modulating programs, this scaffold offers a broader derivatization scope than mono-substituted or symmetrically disubstituted alternatives. The compound's unique substitution pattern allows exploration of structure-activity relationships at positions inaccessible from comparator scaffolds.

Application
Selection Property
Validation Focus
Juvenile hormone analog research
Prochiral substrate for (2S,3S)-configured quaternary intermediate
Enantiopure reduction outcome with reported P. terricola strain
Avenolide and avermectin studies
Specific (2R,3S)-hydroxyketone precursor via C. cacaoi
Stereochemical fidelity in avenolide skeleton assembly
Biocatalytic desymmetrization method development
Benchmark prochiral substrate with characterized microbial outcomes
Enzyme kinetics and inter-lab reproducibility using analytical standard
Scaffold diversification for lead optimization
Unsymmetrical 2,2-disubstitution pattern for controlled sequential alkylation
Regioselective derivatization scope via dimethylhydrazone chemistry
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